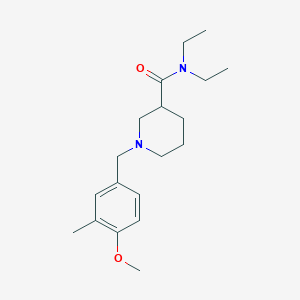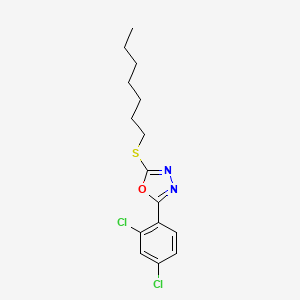![molecular formula C16H24N2O4S B4894536 1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B4894536.png)
1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide, also known as S 78454, is a compound that belongs to the class of sulfonylureas. It has been found to exhibit potent anticonvulsant activity and has been studied for its potential use in the treatment of epilepsy.
Aplicaciones Científicas De Investigación
S 78454 has been extensively studied for its potential use in the treatment of epilepsy. It has been found to exhibit potent anticonvulsant activity in animal models of epilepsy. In addition, S 78454 has been shown to have a broad spectrum of activity against various types of seizures, including absence, tonic-clonic, and partial seizures.
Mecanismo De Acción
The exact mechanism of action of S 78454 is not fully understood. However, it is believed to act by enhancing the activity of GABA, the primary inhibitory neurotransmitter in the brain. S 78454 is thought to bind to a specific site on the GABA receptor, thereby increasing the affinity of GABA for the receptor. This results in an increase in the inhibitory activity of GABA, leading to a reduction in neuronal excitability and a decrease in the likelihood of seizures.
Biochemical and Physiological Effects:
S 78454 has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, leading to an increase in inhibitory activity. In addition, S 78454 has been shown to reduce the levels of glutamate, the primary excitatory neurotransmitter in the brain. This leads to a decrease in neuronal excitability and a reduction in the likelihood of seizures.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
S 78454 has a number of advantages for use in lab experiments. It exhibits potent anticonvulsant activity and has a broad spectrum of activity against various types of seizures. In addition, it has been shown to have a good safety profile in animal studies. However, there are also some limitations to the use of S 78454 in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experimental models. In addition, it is not currently available for clinical use, which may limit its applicability in some research settings.
Direcciones Futuras
There are a number of future directions for research on S 78454. One area of research is the development of more potent and selective analogs of S 78454. This may lead to the development of new drugs for the treatment of epilepsy that are more effective and have fewer side effects. Another area of research is the investigation of the mechanism of action of S 78454. This may lead to a better understanding of the underlying biology of epilepsy and the development of new therapeutic targets. Finally, there is a need for further research on the safety and efficacy of S 78454 in animal models and clinical trials. This may help to determine the potential of S 78454 as a new treatment for epilepsy.
Métodos De Síntesis
The synthesis of S 78454 involves the reaction of 1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-piperidine with N-methyl-4-piperidinecarboxamide in the presence of a base. The product is then purified by column chromatography to obtain pure S 78454.
Propiedades
IUPAC Name |
1-(2-methoxy-4,5-dimethylphenyl)sulfonyl-N-methylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-11-9-14(22-4)15(10-12(11)2)23(20,21)18-7-5-13(6-8-18)16(19)17-3/h9-10,13H,5-8H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POIRXLWXIBCPHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N2CCC(CC2)C(=O)NC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl [(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B4894465.png)
![methyl 3-{[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B4894471.png)
![2-fluoro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4894485.png)
![N-[3-(4-methoxyphenyl)-1-methylpropyl]-4-morpholinamine](/img/structure/B4894504.png)

![4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzoate](/img/structure/B4894523.png)
![1-(3-chlorophenyl)-4-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4894528.png)

![2-(3-bromophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B4894531.png)
![1-(4-ethylphenyl)-3-methyl-5-[(1-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4894532.png)
![N-({[3-(benzoylamino)phenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B4894540.png)
![4-chloro-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4894551.png)

